![molecular formula C11H15NSi B8732950 trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane
Vue d'ensemble
Description
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing one nitrogen atom. The presence of the trimethylsilanylethynyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-bromopyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Sonogashira coupling reaction. The reaction mixture includes a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 5-methyl-2-bromopyridine is reacted with trimethylsilylacetylene in the presence of the catalysts and base, typically in an inert atmosphere like nitrogen or argon. The reaction is usually conducted at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. Continuous flow reactors may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like halides or organometallic compounds under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium or nickel catalysts, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
Applications De Recherche Scientifique
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane involves its interaction with various molecular targets. The trimethylsilyl group can be cleaved under specific conditions, allowing the compound to participate in further chemical reactions. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trimethylsilanylethynylpyridine: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.
5-Methyl-2-ethynylpyridine: Similar structure but without the trimethylsilyl group, affecting its stability and reactivity.
2-Bromo-5-methylpyridine: A precursor in the synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C11H15NSi |
|---|---|
Poids moléculaire |
189.33 g/mol |
Nom IUPAC |
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane |
InChI |
InChI=1S/C11H15NSi/c1-10-5-6-11(12-9-10)7-8-13(2,3)4/h5-6,9H,1-4H3 |
Clé InChI |
PBDNIOPZROFNME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
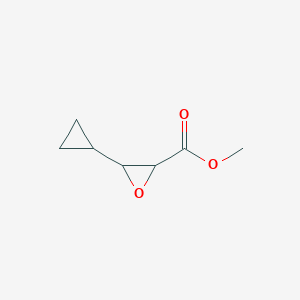
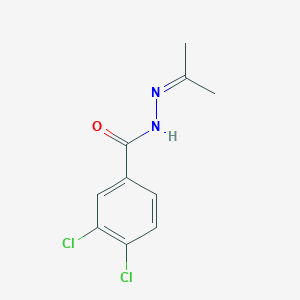
![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)
![1h-Imidazo[4,5-b]pyridine-2-propanol](/img/structure/B8732878.png)
![3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)
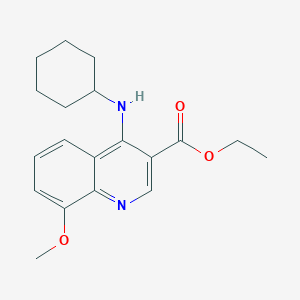

![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B8732906.png)
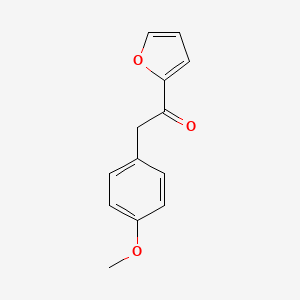
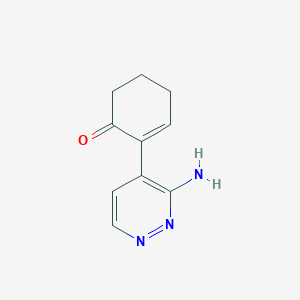
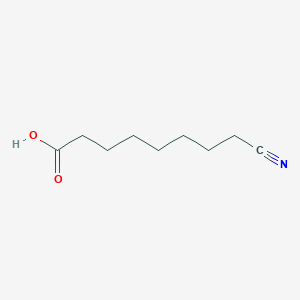
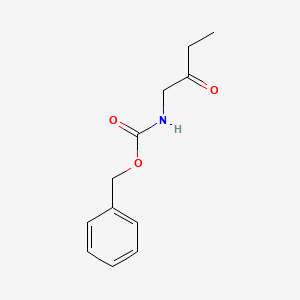
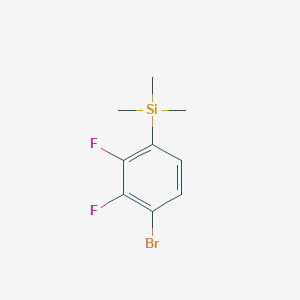
![4-[2-(4-Nitro-phenyl)-vinyl]-pyridine](/img/structure/B8732953.png)
